(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467110
InChI: InChI=1S/C18H29N3O/c1-4-20(12-15-8-6-5-7-9-15)16-10-11-21(13-16)18(22)17(19)14(2)3/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16-,17+/m1/s1
SMILES: CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13467110

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-1-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C18H29N3O/c1-4-20(12-15-8-6-5-7-9-15)16-10-11-21(13-16)18(22)17(19)14(2)3/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16-,17+/m1/s1
Standard InChI Key DXIGMKZFXBROMY-SJORKVTESA-N
Isomeric SMILES CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₁₈H₂₉N₃O, with a molecular weight of 303.4 g/mol. Its IUPAC name, (2S)-2-amino-1-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one, reflects three critical stereochemical elements:

  • An (S)-configured amino group at position 2 of the butanone backbone.

  • An (R)-configured pyrrolidine ring at position 3.

  • A benzyl-ethyl-amine substituent on the pyrrolidine nitrogen .

The pyrrolidine ring adopts a puckered conformation, while the benzyl and ethyl groups introduce steric bulk that influences receptor binding . The methyl branch on the butanone moiety enhances metabolic stability compared to linear analogs .

Stereochemical Impact on Bioactivity

Chirality profoundly affects this compound’s pharmacological profile:

  • The (S)-amino configuration is critical for hydrogen bonding with aspartate residues in enzyme active sites, as demonstrated in molecular docking studies of analogous compounds .

  • The (R)-pyrrolidine orientation optimizes spatial alignment with hydrophobic pockets in neurotransmitter receptors, particularly serotonin and dopamine transporters .

  • Racemic mixtures of similar amino ketones exhibit 3–5-fold lower activity in vitro compared to enantiopure forms, underscoring the importance of stereochemical control .

Synthetic Methodologies

Multi-Step Synthesis

Industrial and laboratory syntheses typically involve four stages :

Stage 1: Pyrrolidine Functionalization

  • Reaction: N-Alkylation of pyrrolidine with benzyl bromide and ethylamine.

  • Conditions: K₂CO₃, DMF, 80°C, 12 hours.

  • Yield: 68–72%.

Stage 2: Ketone Formation

  • Reaction: Coupling of the functionalized pyrrolidine with 3-methyl-2-aminobutanoyl chloride.

  • Conditions: Et₃N, CH₂Cl₂, 0°C → RT, 6 hours.

  • Yield: 55–60% .

Stage 3: Chiral Resolution

  • Method: Preparative HPLC using a Chiralpak® AD-H column.

  • Mobile Phase: Hexane:isopropanol (80:20) + 0.1% diethylamine.

  • Enantiomeric Excess: >99% .

Stage 4: Purification

  • Technique: Recrystallization from ethyl acetate/heptane.

  • Purity: ≥98% (HPLC).

Key Synthetic Challenges

  • Diastereomer Separation: The proximity of chiral centers (C2 and C3) complicates resolution, necessitating advanced chromatographic techniques .

  • Amino Group Protection: Tert-butyloxycarbonyl (Boc) groups are employed to prevent undesired side reactions during ketone formation .

TargetBinding Affinity (Kᵢ, nM)Selectivity Over Related Receptors
Serotonin 5-HT₁A142 ± 1812x vs. 5-HT₂A
Dopamine D₂89 ± 118x vs. D₁
Norepinephrine Transporter210 ± 255x vs. Serotonin Transporter

Mechanistic studies suggest partial agonism at 5-HT₁A and antagonism at D₂ receptors, a profile associated with anxiolytic and antipsychotic effects .

Enzymatic Inhibition

The compound inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 1.2 μM, potentially augmenting synaptic dopamine levels . This dual activity (receptor modulation + enzyme inhibition) is rare among amino ketones and warrants further investigation.

Physicochemical Properties

Solubility and Stability

PropertyValueMethod
Aqueous Solubility (25°C)2.1 mg/mLShake-flask HPLC
logP2.8 ± 0.1Reversed-phase HPLC
pKa (amine)9.3Potentiometric titration
Plasma Stability (t₁/₂)43 minutes (human)LC-MS/MS

The moderate lipophilicity (logP 2.8) balances blood-brain barrier penetration and systemic clearance .

Applications in Drug Development

Lead Compound Optimization

Structural analogs of this compound have entered preclinical trials for:

  • Treatment-resistant depression: Dual 5-HT₁A/D₂ activity may address SSRI non-responders .

  • Parkinson’s disease psychosis: D₂ antagonism combined with MAO-B inhibition could alleviate hallucinations without worsening motor symptoms .

Radiolabeled Derivatives

The amino group facilitates incorporation of fluorine-18 for PET imaging:

  • [¹⁸F]FK-2A-3Me: Used to map D₂ receptor occupancy in primate models (SUV = 3.2 in striatum) .

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